2-Bromo-6-fluorobenzenesulphonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

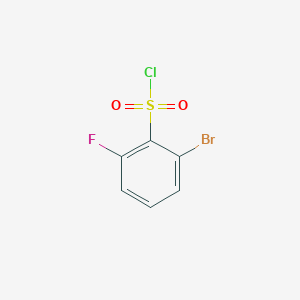

2-Bromo-6-fluorobenzenesulphonyl chloride is a chemical compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine (Br), fluorine (F), and a sulfonyl chloride group (SO2Cl). The positions of these substituents on the benzene ring can be inferred from the name of the compound .Physical And Chemical Properties Analysis

This compound appears as pale lemon crystals . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Dehydrogenation and Cationic Stabilization

The study by Tang, Thompson, and Aldridge (2010) explores the dehydrogenation of saturated CC and BN bonds at cationic N-heterocyclic carbene stabilized M(III) centers, showcasing the potential of related halogenated benzenesulphonyl chlorides in forming highly reactive cationic species. This process highlights the compound's utility in synthetic pathways involving the activation and transformation of chemical bonds (Tang, Thompson, & Aldridge, 2010).

Synthesis of Polybrominated Compounds

Deacon and Farquharson (1976) discuss the synthesis and bromodemercuration of permercurated arenes, a method that could be adaptable for derivatives of 2-Bromo-6-fluorobenzenesulphonyl chloride. This technique serves as a versatile route to polybrominated compounds, suggesting its relevance in the preparation of complex molecular architectures (Deacon & Farquharson, 1976).

Halide Bond Activation and Organometallic Chemistry

Research by Szumigala et al. (2004) on the halodeboronation of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrates the activation of halide bonds in the presence of organometallic reagents. This work indicates the broader applicability of halogenated benzenesulphonyl chlorides in facilitating bond activation and the formation of complex organic molecules (Szumigala, Devine, Gauthier, & Volante, 2004).

Hydroxyl Group Activation

Chang et al. (1992) describe the use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups of polymeric carriers, demonstrating the compound's role in bioconjugation and surface functionalization. This application is crucial for attaching biological molecules to solid supports, highlighting its significance in biotechnology and materials science (Chang, Gee, Smith, & Lake, 1992).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-fluorobenzenesulphonyl chloride . Factors such as pH, temperature, and the presence of other reactive species could affect its reactivity and stability.

properties

IUPAC Name |

2-bromo-6-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTODIZFNGWAEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886762-59-0 |

Source

|

| Record name | 2-bromo-6-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)